molecular formula C10H9BrClFO B14055969 1-(5-(Bromomethyl)-2-fluorophenyl)-3-chloropropan-2-one

1-(5-(Bromomethyl)-2-fluorophenyl)-3-chloropropan-2-one

Katalognummer: B14055969
Molekulargewicht: 279.53 g/mol
InChI-Schlüssel: ULQVPCBPWJUZGS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(5-(Bromomethyl)-2-fluorophenyl)-3-chloropropan-2-one is an organic compound that features a bromomethyl group, a fluorophenyl group, and a chloropropanone group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-(Bromomethyl)-2-fluorophenyl)-3-chloropropan-2-one typically involves multiple stepsThe reaction conditions often require specific reagents and catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Analyse Chemischer Reaktionen

Types of Reactions

1-(5-(Bromomethyl)-2-fluorophenyl)-3-chloropropan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong nucleophiles for substitution, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives, while oxidation and reduction can lead to the formation of different functionalized compounds .

Wissenschaftliche Forschungsanwendungen

1-(5-(Bromomethyl)-2-fluorophenyl)-3-chloropropan-2-one has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-(5-(Bromomethyl)-2-fluorophenyl)-3-chloropropan-2-one involves its interaction with specific molecular targets. The bromomethyl and fluorophenyl groups can interact with enzymes and receptors, potentially modulating their activity. The chloropropanone moiety may also play a role in the compound’s reactivity and interactions with biological systems .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other halogenated phenyl derivatives and chloropropanone analogs. Examples include:

Uniqueness

1-(5-(Bromomethyl)-2-fluorophenyl)-3-chloropropan-2-one is unique due to the specific combination of bromomethyl, fluorophenyl, and chloropropanone groups. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Eigenschaften

Molekularformel

C10H9BrClFO

Molekulargewicht

279.53 g/mol

IUPAC-Name

1-[5-(bromomethyl)-2-fluorophenyl]-3-chloropropan-2-one

InChI

InChI=1S/C10H9BrClFO/c11-5-7-1-2-10(13)8(3-7)4-9(14)6-12/h1-3H,4-6H2

InChI-Schlüssel

ULQVPCBPWJUZGS-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C=C1CBr)CC(=O)CCl)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.